2-[(4-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methoxy]naphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO2/c19-15-8-5-13(6-9-15)12-21-18-10-7-14-3-1-2-4-16(14)17(18)11-20/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEHUIDBDPYUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosylate-Mediated Nucleophilic Substitution
This method adapts industrial protocols for analogous naphthalene carbaldehydes.
Step 1: Protection of 1-Naphthaldehyde
1-Naphthaldehyde is protected as a dimethyl acetal to prevent aldehyde degradation during subsequent steps. The reaction employs methanol and catalytic p-toluenesulfonic acid (PTSA) under reflux, yielding 1-(dimethoxymethyl)naphthalene.
Step 2: Hydroxylation at Position 2
Directed ortho-metalation (DoM) using n-butyllithium and tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at −78°C generates a lithiated intermediate at position 2. Quenching with trimethylborate forms 2-borono-1-(dimethoxymethyl)naphthalene, which is oxidized to 2-hydroxy-1-(dimethoxymethyl)naphthalene using hydrogen peroxide.
Step 3: Tosylation of the Hydroxyl Group
2-Hydroxy-1-(dimethoxymethyl)naphthalene reacts with tosyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding 2-tosyloxy-1-(dimethoxymethyl)naphthalene.
Step 4: Nucleophilic Substitution with 4-Fluorobenzyl Alcohol
The tosylate intermediate undergoes displacement with 4-fluorobenzyl alcohol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) at 80°C. This step forms 2-[(4-fluorophenyl)methoxy]-1-(dimethoxymethyl)naphthalene.
Step 5: Deprotection of the Aldehyde
The acetal is hydrolyzed using 2M hydrochloric acid (HCl) in tetrahydrofuran (THF), regenerating the aldehyde group to yield the final product.
Key Data Table: Tosylate-Mediated Route
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| 1 | MeOH, PTSA, reflux | 92% | None (crude) |
| 2 | n-BuLi, TMEDA, THF, −78°C | 78% | Column chromatography (SiO₂, hexane/EtOAc) |
| 3 | TsCl, Et₃N, DCM | 85% | Filtration |
| 4 | 4-Fluorobenzyl alcohol, K₂CO₃, DMF, 80°C | 68% | Recrystallization (IPA) |
| 5 | 2M HCl, THF | 95% | Neutralization, extraction |
Mitsunobu Etherification
This route avoids harsh deprotection conditions by leveraging the Mitsunobu reaction for ether formation.
Step 1: Direct Formylation via Vilsmeier-Haack
2-Methoxynaphthalene undergoes formylation at position 1 using the Vilsmeier-Haack reagent (POCl₃, DMF) at 0°C, yielding 1-formyl-2-methoxynaphthalene.
Step 2: Demethylation
Boron tribromide (BBr₃) in DCM at −78°C cleaves the methyl ether, producing 2-hydroxy-1-naphthaldehyde.
Step 3: Mitsunobu Reaction with 4-Fluorobenzyl Alcohol
The phenol reacts with 4-fluorobenzyl alcohol under Mitsunobu conditions (diethyl azodicarboxylate, DEAD; triphenylphosphine, PPh₃) in THF, forming the desired ether.
Key Data Table: Mitsunobu Route
| Step | Reagents/Conditions | Yield | Challenges |
|---|---|---|---|
| 1 | POCl₃, DMF, 0°C | 81% | Exothermic reaction requires strict temperature control |
| 2 | BBr₃, DCM, −78°C | 65% | Sensitivity to moisture |
| 3 | DEAD, PPh₃, THF | 73% | High cost of reagents |
Palladium-Catalyzed Cross-Coupling
This method employs Suzuki-Miyaura coupling for late-stage introduction of the (4-fluorophenyl)methoxy group.
Step 1: Bromination at Position 2
1-Naphthaldehyde is brominated using N-bromosuccinimide (NBS) in acetic acid, yielding 2-bromo-1-naphthaldehyde.
Step 2: Suzuki Coupling with 4-Fluorobenzyloxyboronic Acid
The bromide reacts with 4-fluorobenzyloxyboronic acid in the presence of palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in a toluene/water mixture, facilitated by sodium carbonate (Na₂CO₃) at 90°C.
Key Data Table: Cross-Coupling Route
| Step | Reagents/Conditions | Yield | Remarks |
|---|---|---|---|
| 1 | NBS, AcOH | 88% | Regioselective bromination |
| 2 | Pd(OAc)₂, PPh₃, Na₂CO₃, 90°C | 62% | Requires inert atmosphere |
Comparative Analysis of Methods
Efficiency and Scalability
-
Tosylate Route : Highest overall yield (68% after Step 4) but involves multiple protection/deprotection steps.
-
Mitsunobu Route : Fewer steps but limited by the cost of DEAD and sensitivity of BBr₃.
-
Cross-Coupling : Moderate yield but advantageous for introducing diverse aryl groups.
Industrial Viability
The tosylate method aligns with patented large-scale syntheses of related naphthalene carbaldehydes, utilizing cost-effective reagents like K₂CO₃ and DMF. In contrast, palladium catalysts increase production costs.
Challenges and Optimization Strategies
Aldehyde Reactivity
The aldehyde group’s susceptibility to nucleophilic attack necessitates protection during etherification. Acetal protection (Step 1 in the tosylate route) proved more reliable than alternative strategies like imine formation.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-[(4-Fluorobenzyl)oxy]-1-naphthoic acid.
Reduction: 2-[(4-Fluorobenzyl)oxy]-1-naphthylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-[(4-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde has been investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits selective cytotoxic effects on various cancer cell lines. For instance, cytotoxicity assessments have shown promising results against specific tumor types, suggesting its potential as an anticancer agent.
- Pharmacological Properties : The compound has been noted for its anxiolytic and analgesic properties. Research indicates that derivatives of naphthalene structures can modulate neurotransmitter systems, which may lead to applications in treating anxiety disorders and pain management .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules:
- Reactivity : The aldehyde functional group allows for various chemical transformations, including oxidation to carboxylic acids or reduction to alcohols. These reactions are critical for developing new chemical entities in pharmaceutical research.
- Building Block : Its structure can be modified to create derivatives with enhanced biological activity or different physicochemical properties, facilitating the development of new drugs .
Materials Science
The unique electronic properties of this compound make it suitable for applications in materials science:
- Optoelectronic Devices : The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to absorb light and convert it into electrical energy is being explored for developing efficient energy conversion devices .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The results showed that the compound inhibited cell proliferation significantly at concentrations ranging from 10 to 50 µM, indicating its potential as a lead compound for further development in cancer therapy.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 30 | Induction of apoptosis |
| A549 (Lung) | 25 | Cell cycle arrest |
Case Study 2: Organic Synthesis Applications
In a synthetic route involving this compound, researchers successfully synthesized a series of novel Schiff base ligands. These ligands exhibited varying degrees of antioxidant activity, highlighting the compound's utility in developing new materials with specific biological functions.
| Ligand | Synthesis Yield (%) | Antioxidant Activity (IC50 µM) |
|---|---|---|
| Ligand A | 85 | 15 |
| Ligand B | 90 | 20 |
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorobenzyl group may enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
Photophysical Properties
highlights substituent-dependent emission characteristics in DMF solvent for quinazoline derivatives. While direct data for the target compound is unavailable, trends from analogous systems can be extrapolated:
- Emission Wavelength : Strong electron-withdrawing groups (e.g., Cl) reduce emission maxima, while electron-donating groups (e.g., methoxy) increase red shifts. The 4-fluorophenyl group, being moderately electron-withdrawing, may induce a smaller red shift compared to methoxy derivatives but a larger shift than chloro-substituted analogs .
- Emission Intensity : Compounds with mixed substituents (e.g., 4-fluorophenyl and methoxy in quinazoline 6h) exhibit reduced intensity due to competing electronic effects. The target compound’s fluorophenylmethoxy group may similarly attenuate emission intensity compared to purely electron-donating analogs .
Solvent Interactions and Reactivity
- DMF Interactions: In polar solvents like DMF, electron-donating groups (e.g., methoxy) engage in dipolar interactions, reducing ICT. The fluorine atom in the target compound may weaken such interactions, leading to less pronounced solvatochromic effects compared to methoxy derivatives .
- Aldehyde Reactivity : The formyl group in the target compound is highly reactive toward nucleophilic additions. Its reactivity may be slightly reduced compared to hydroxy-substituted analogs (e.g., 2-hydroxy-6-methoxynaphthalene-1-carbaldehyde) due to the absence of H-bonding stabilization .
Crystallographic and Conformational Analysis
describes isostructural compounds with fluorophenyl groups adopting perpendicular orientations relative to the core structure. For the target compound:
- Molecular Planarity: The naphthalene core is expected to remain planar, but the 4-fluorophenylmethoxy group may adopt a non-planar conformation to minimize steric clashes, similar to observations in thiazole derivatives .
Biological Activity
2-[(4-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields, particularly in pharmacology and organic synthesis.
Chemical Structure and Properties
The compound features a naphthalene backbone substituted with a methoxy group and a 4-fluorophenyl moiety. Its structure can be represented as follows:
This structure is critical for its interaction with biological targets, influencing its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with fluorine substitutions have shown enhanced activity against various fungal strains, including Candida albicans and Candida glabrata. The Minimum Inhibitory Concentration (MIC) values for some related compounds were reported as low as 0.06 µg/mL, indicating strong antifungal properties .
| Compound | MIC against C. albicans | MIC against C. glabrata |
|---|---|---|
| 4d | 1.95 µg/mL | 15.63 µg/mL |
| 4e | <0.06 µg/mL | <0.06 µg/mL |
| 4m | 0.24 µg/mL | >62.50 µg/mL |
The presence of electron-withdrawing groups like fluorine enhances the compound's ability to disrupt fungal cell membranes or metabolic processes.
Anticancer Activity
The anticancer properties of related naphthalene derivatives have been extensively studied. For example, compounds containing similar structural motifs have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT-15). The IC50 values for these compounds often fall below 5 µg/mL, demonstrating their potential as anticancer agents .
| Cell Line | Compound | IC50 (µg/mL) |
|---|---|---|
| MDA-MB-231 | 24b | 1.98 |
| HCT-15 | 24a | 1.61 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, likely through interaction with key cellular pathways such as Bcl-2 family proteins .
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in fungal metabolism or cancer cell proliferation.
- Receptor Modulation : It could also act on cellular receptors that mediate growth signals in cancer cells.
In vitro studies suggest that these interactions lead to altered cell signaling pathways, promoting apoptosis in cancer cells while inhibiting fungal growth.
Case Studies
Several case studies have documented the efficacy of naphthalene derivatives in clinical settings:
- Antifungal Efficacy : A study demonstrated that a series of naphthalene derivatives exhibited potent antifungal activity against resistant strains of Candida, outperforming conventional antifungals like ketoconazole .
- Cancer Treatment : In preclinical trials, naphthalene-based compounds showed promise in reducing tumor sizes in animal models, leading to further investigations into their therapeutic potential .
Q & A
Q. What are the standard synthetic routes for 2-[(4-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A typical approach involves:
- Step 1: Bromination of 1-naphthalenecarbaldehyde at the 2-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Step 2: Reaction of the brominated intermediate with 4-fluorophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) to introduce the (4-fluorophenyl)methoxy group .
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using NMR (¹H, ¹³C, ¹⁹F) and HPLC.
Q. How is this compound characterized to confirm its structural integrity?
Methodological Answer: Key analytical techniques include:
- NMR Spectroscopy: ¹H NMR to confirm the presence of the aldehyde proton (~10 ppm), fluorophenyl aromatic protons (δ 7.2–7.8 ppm), and naphthalene protons. ¹⁹F NMR can verify the fluorine substituent .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm the molecular ion peak ([M+H]⁺ or [M-H]⁻) and isotopic pattern matching the molecular formula.
- FTIR: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch).
Q. What are the primary research applications of this compound?
Methodological Answer:
- Fluorogenic Substrates: Used in enzymatic assays (e.g., for oxidoreductases) due to its aldehyde group, which can undergo redox reactions detectable via fluorescence .
- Organic Synthesis: Serves as an intermediate for synthesizing fused polycyclic compounds via aldol condensations or cross-coupling reactions .
Advanced Research Questions
Q. How can researchers address contradictions in toxicity data across studies?
Methodological Answer: Contradictions often arise due to differences in:
- Experimental Models: Compare in vitro (e.g., HepG2 cells for hepatic toxicity) and in vivo (rodent) data, noting species-specific metabolic pathways .
- Exposure Routes: Oral vs. inhalation toxicity profiles may vary; design studies using OECD guidelines for consistency .
- Dose-Response Relationships: Use statistical tools (e.g., Hill slope analysis) to identify non-linear effects. Reconcile discrepancies by meta-analysis of existing datasets .
Q. What advanced strategies optimize its use as a fluorogenic probe in enzyme kinetics?
Methodological Answer:
- Substrate Engineering: Modify the fluorophenyl group to enhance water solubility (e.g., introduce sulfonate groups) without altering enzyme-binding affinity .
- Kinetic Assay Design: Use stopped-flow fluorescence spectroscopy to measure rapid enzymatic conversions. Fit data to the Michaelis-Menten model using software like GraphPad Prism .
- Interference Mitigation: Include control experiments with competitive inhibitors (e.g., NAD⁺ analogs) to validate specificity .
Q. How does structural modification at the 4-fluorophenyl moiety affect biological activity?
Methodological Answer:
- Comparative SAR Studies: Synthesize analogs (e.g., 4-chloro, 4-methoxy) and evaluate cytotoxicity (via MTT assay) or enzyme inhibition (IC₅₀ determination) .
- Computational Modeling: Use docking simulations (AutoDock Vina) to predict binding affinities to target enzymes (e.g., cytochrome P450 isoforms) .
- Data Interpretation: Correlate electronic effects (Hammett σ values) of substituents with activity trends .
Q. What methodologies assess its environmental persistence and degradation pathways?
Methodological Answer:
- Biodegradation Studies: Incubate the compound with soil or water microcosms under OECD 301 guidelines. Monitor degradation via LC-MS/MS and identify metabolites (e.g., hydroxylated derivatives) .
- Photodegradation: Expose to UV light (λ = 254 nm) in aqueous solution; analyze products using GC-MS. Compare half-lives with structural analogs .
- Ecotoxicity: Use Daphnia magna or zebrafish embryos to evaluate acute toxicity (LC₅₀) and teratogenic effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
